molecular formula C10H9F3N2O3 B8284647 2,2,2-trifluoro-N-methyl-N-[(3-nitrophenyl)methyl]acetamide

2,2,2-trifluoro-N-methyl-N-[(3-nitrophenyl)methyl]acetamide

Cat. No.: B8284647
M. Wt: 262.18 g/mol
InChI Key: MDBDSOVJUCRURN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,2,2-trifluoro-N-methyl-N-[(3-nitrophenyl)methyl]acetamide is a useful research compound. Its molecular formula is C10H9F3N2O3 and its molecular weight is 262.18 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C10H9F3N2O3

Molecular Weight

262.18 g/mol

IUPAC Name

2,2,2-trifluoro-N-methyl-N-[(3-nitrophenyl)methyl]acetamide

InChI

InChI=1S/C10H9F3N2O3/c1-14(9(16)10(11,12)13)6-7-3-2-4-8(5-7)15(17)18/h2-5H,6H2,1H3

InChI Key

MDBDSOVJUCRURN-UHFFFAOYSA-N

Canonical SMILES

CN(CC1=CC(=CC=C1)[N+](=O)[O-])C(=O)C(F)(F)F

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a suspension of a 60% dispersion of sodium hydride in mineral oil (96 mg, 2.4 mmol) in dry tetrahydrofuran (5 mL), cooled to 0° C., was added a solution of 2,2,2-trifluoro-N-[(3-nitrophenyl)methyl]acetamide (500 mg, 2.0 mmol) in 5 mL dry teterahydrofuran. After stirring for 1 hour at 0° C., methyl iodide (132 μL, 2.2 mmol) was added in one portion. The reaction was stirred for 1 hour at 0° C., and warmed to rt overnight. After 16 h, the reaction mixture was concentrated, and the residue was partitioned between saturated aqueous NaHCO3 and EtOAc. The organic layer was dried over Na2SO4, filtered, adsorbed onto silica, and purified by column chromatography to yield the desired compound (0.36 g, 1.4 mmol, 69% yield). 1H NMR (400 MHz, CDCl3): δ 8.13-8.22 (m, 2H), 7.56-7.64 (m, 2H), 4.74 (s, 2H), 3.14 (s, 3H). MS (ESI) m/z=263 [M+H]+.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
oil
Quantity
96 mg
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
500 mg
Type
reactant
Reaction Step Two
Quantity
132 μL
Type
reactant
Reaction Step Three
Yield
69%

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